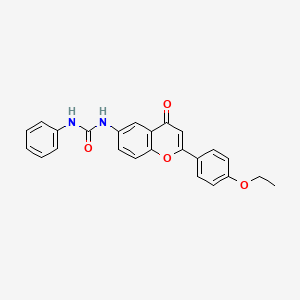
1-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea, also known as EPCU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPCU is a heterocyclic organic compound that belongs to the class of ureas and is known for its unique structure and properties.
Scientific Research Applications
Synthesis and Characterization
- Novel polystyrene-supported TBD catalysts have been developed and characterized for their use in the Michael addition, which is crucial for the synthesis of Warfarin and its analogues, showcasing the potential application of related chromen compounds in medicinal chemistry (Alonzi et al., 2014).
- Supramolecular self-assembly of coumarine-based acylthiourea synthon, directed by π-stacking interactions, highlights the structural and interactive properties of chromene derivatives, providing insights into their potential applications in molecular engineering and design (Saeed et al., 2016).
Biological Activities and Applications
- Microwave-assisted synthesis of novel pyrano[2,3-f]chromen-4-ones exhibited antimicrobial activity, demonstrating the potential therapeutic applications of chromene derivatives in addressing bacterial and fungal infections (Ashok et al., 2016).
- Investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, including chromen compounds, has shown significant potential in scavenging free radicals, suggesting their use as antioxidant agents in pharmaceutical applications (Stanchev et al., 2009).
- The preparation of S14161 and its analogues, including a more potent antitumor agent 6-bromo-8-ethoxy-3-nitro-2H-chromene, underscores the significance of chromene derivatives in the development of new anticancer drugs (Yin et al., 2013).
Molecular Docking and Mechanistic Studies
- Molecular docking and antimicrobial activity studies on novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones indicate their potential as DNA gyrase inhibitors, offering insights into their mechanism of action and paving the way for the development of new antimicrobial agents (Ashok et al., 2016).
properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-2-29-19-11-8-16(9-12-19)23-15-21(27)20-14-18(10-13-22(20)30-23)26-24(28)25-17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H2,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHZKRADBLRLRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


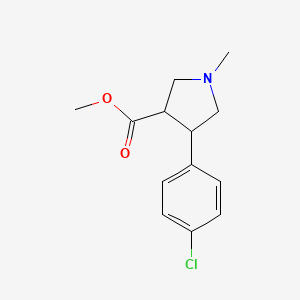
![5-((2,5-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397063.png)
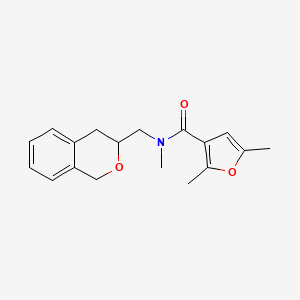
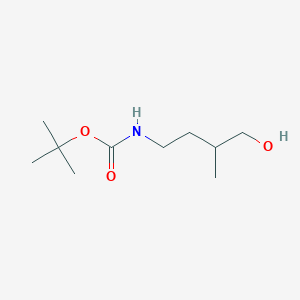
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2397067.png)
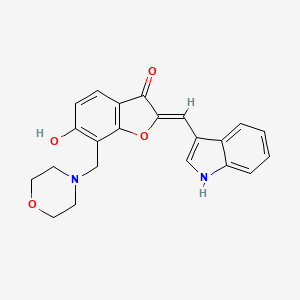

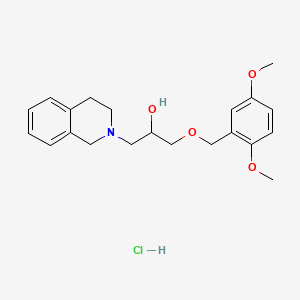
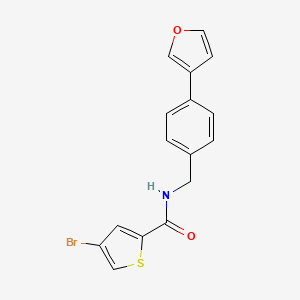
![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)
![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)
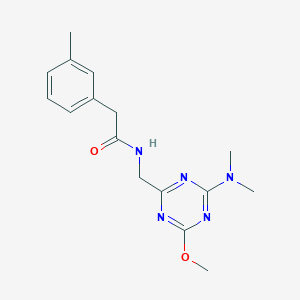
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)